molecular formula C9H8N2S B13542193 1-Phenyl-1h-pyrazole-4-thiol CAS No. 1152604-45-9

1-Phenyl-1h-pyrazole-4-thiol

Cat. No.: B13542193
CAS No.: 1152604-45-9
M. Wt: 176.24 g/mol
InChI Key: XNVOGOLQPSOUAE-UHFFFAOYSA-N
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Description

1-Phenyl-1h-pyrazole-4-thiol is a heterocyclic compound featuring a pyrazole ring substituted with a phenyl group at the 1-position and a thiol group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-1h-pyrazole-4-thiol can be synthesized through several methodsThis reaction typically requires a catalyst, such as iodine, to facilitate the formation of the pyrazole ring .

Industrial Production Methods: Industrial production of this compound often employs multicomponent reactions (MCR) and one-pot processes to enhance efficiency and yield. These methods align with green chemistry principles, utilizing metal-free and solvent-free reactions to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-1h-pyrazole-4-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Phenyl-1h-pyrazole-4-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Phenyl-1h-pyrazole-4-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, modulating their activity. Additionally, the compound’s ability to undergo redox reactions allows it to influence cellular oxidative stress pathways .

Comparison with Similar Compounds

Uniqueness: 1-Phenyl-1h-pyrazole-4-thiol’s unique combination of a phenyl group and a thiol group at specific positions on the pyrazole ring confers distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Biological Activity

1-Phenyl-1H-pyrazole-4-thiol is a sulfur-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's structure, characterized by a phenyl group and a thiol functional group, contributes to its reactivity and potential therapeutic applications.

PropertyValue
CAS No. 1152604-45-9
Molecular Formula C5_5H6_6N2_2S
Molecular Weight 142.18 g/mol
Purity ≥95%

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity across various cancer types. Studies have shown its effectiveness against:

  • Breast Cancer: Inhibition of MDA-MB-231 cell proliferation.
  • Liver Cancer: Effective against HepG2 cell lines.
  • Other Cancers: Demonstrated activity against lung, colorectal, renal, prostate, and pancreatic cancers .

The underlying mechanisms involve the inhibition of key cancer-related targets such as topoisomerase II, EGFR, and microtubules, which are critical for cancer cell survival and proliferation .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Studies suggest that it possesses activity against various bacterial strains, making it a candidate for developing new antibiotics. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

The biological activity of this compound can be attributed to its ability to form covalent bonds with active site residues in enzymes due to the thiol group. This interaction can lead to either inhibition or modulation of enzymatic activity, affecting various biochemical pathways within cells .

Study on Anticancer Activity

A study published in ACS Omega highlighted the synthesis and biological evaluation of compounds based on the 1H-pyrazole scaffold. The findings indicated that derivatives of this compound significantly inhibited the growth of cancer cells in vitro and demonstrated promising results in vivo for tumor reduction in animal models .

Antimicrobial Efficacy Study

Another research article examined the antimicrobial properties of several pyrazole derivatives, including this compound. The results showed effective inhibition against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections resistant to conventional antibiotics .

Properties

CAS No.

1152604-45-9

Molecular Formula

C9H8N2S

Molecular Weight

176.24 g/mol

IUPAC Name

1-phenylpyrazole-4-thiol

InChI

InChI=1S/C9H8N2S/c12-9-6-10-11(7-9)8-4-2-1-3-5-8/h1-7,12H

InChI Key

XNVOGOLQPSOUAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)S

Origin of Product

United States

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